molecular formula C12H13FO2 B11723159 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid

1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid

Cat. No.: B11723159
M. Wt: 208.23 g/mol
InChI Key: CMGBCWYSMYACQH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biochemical pathways. The cyclobutane ring and carboxylic acid group may also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)cyclobutanecarboxylic Acid can be compared with other similar compounds, such as:

    1-(5-Fluoro-2-methylphenyl)cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical reactivity and biological activity.

    1-(5-Fluoro-2-methylphenyl)cyclopentanecarboxylic Acid: The presence of a cyclopentane ring can influence the compound’s physical properties and interactions with biological targets.

    1-(5-Fluoro-2-methylphenyl)cyclohexanecarboxylic Acid: The larger cyclohexane ring may affect the compound’s stability and solubility in various solvents.

The uniqueness of this compound lies in its specific ring structure and the presence of the fluorine atom, which can significantly impact its chemical and biological properties.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13FO2/c1-8-3-4-9(13)7-10(8)12(11(14)15)5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,14,15)

InChI Key

CMGBCWYSMYACQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CCC2)C(=O)O

Origin of Product

United States

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